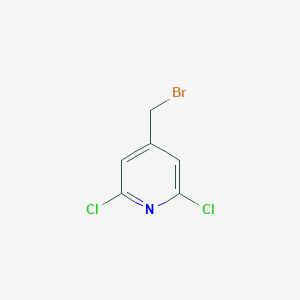

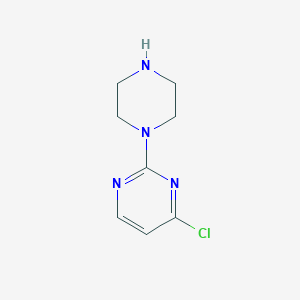

4-Chloro-2-(piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

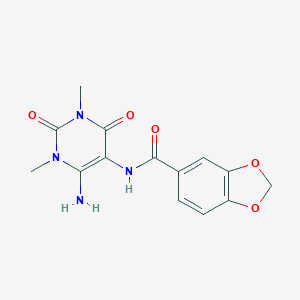

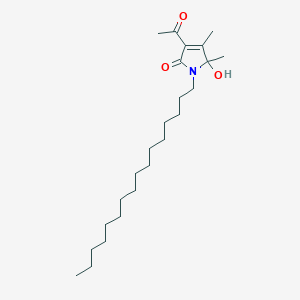

“4-Chloro-2-(piperazin-1-yl)pyrimidine” is a chemical compound that consists of a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . It is a derivative of 2-Chloropyrimidine, which undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .

Synthesis Analysis

The synthesis of compounds similar to “4-Chloro-2-(piperazin-1-yl)pyrimidine” has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Scientific Field

Application Summary

Pyrimidine and its derivatives, including 4-Chloro-2-(piperazin-1-yl)pyrimidine, have shown promising results in cancer treatment. They inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Methods of Application

The compound is synthesized and tested in vitro for its ability to inhibit protein kinases .

Results

The compound has shown promising anticancer activity, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

Diabetes Treatment

Scientific Field

Application Summary

Pyrrolo[2,3-d]pyrimidine-based analogues, which can be synthesized using 4-Chloro-2-(piperazin-1-yl)pyrimidine, have been designed and evaluated for their ability to inhibit the α-amylase enzyme to treat diabetes .

Methods of Application

The compound is synthesized and evaluated in vitro for its ability to inhibit the α-amylase enzyme .

Results

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC 50 values in the 0.252–0.281 mM range .

Antibacterial Effect

Application Summary

New hybrids of 4-Chloro-2-(piperazin-1-yl)pyrimidine were designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .

Methods of Application

The compound is synthesized and tested for its ability to inhibit DNA gyrase .

Results

The new hybrids were intended to have a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Synthesis of PI3K/mTOR Inhibitors

Application Summary

The synthetic routes of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus .

Methods of Application

The compound is synthesized and used in the synthesis of PI3K/mTOR inhibitors .

Results

The synthetic routes of the compound have been successfully used to synthesize PI3K/mTOR inhibitors .

Derivatization Reagent for Carboxyl Groups on Peptides

Scientific Field

Application Summary

4-Chloro-2-(piperazin-1-yl)pyrimidine can be used as a derivatization reagent for the carboxyl groups on peptides .

Methods of Application

The compound is used to derivatize carboxyl groups during the spectrophotometric analysis of phosphopeptides .

Results

The use of this compound as a derivatization reagent has been successful in the spectrophotometric analysis of phosphopeptides .

Potential Treatments for Neurological Disorders

Scientific Field

Application Summary

The piperazine ring, a component of 4-Chloro-2-(piperazin-1-yl)pyrimidine, is used in potential treatments for Parkinson’s and Alzheimer’s disease .

Methods of Application

The compound is synthesized and tested for its ability to treat neurological disorders .

Results

The compound has shown potential in the treatment of neurological disorders like Parkinson’s and Alzheimer’s disease .

Derivatization Reagent for Carboxyl Groups on Peptides

Application Summary

4-Chloro-2-(piperazin-1-yl)pyrimidine can be used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .

Results

Synthesis of Pyrrolo[2,3-b]pyridine

Scientific Field

Application Summary

4-Chloro-2-(piperazin-1-yl)pyrimidine can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Methods of Application

The compound is synthesized and used in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Results

The synthetic routes of the compound have been successfully used to synthesize 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Eigenschaften

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYDNGEAVHZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618595 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(piperazin-1-yl)pyrimidine | |

CAS RN |

179756-90-2 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)